Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
Overview
Description
Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is an organic compound that features a brominated phenoxy group and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, particularly in organic synthesis and materials science.
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions .
Mode of Action
The compound, being a boronic ester, is known to participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . This reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce a bromine atom at the meta position.
Borylation: The brominated phenol is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.
Esterification: Finally, the boronate ester is reacted with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactors for the bromination and borylation steps, as well as automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The phenoxy group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Cross-Coupling: Biaryl compounds or other complex organic molecules.
Oxidation/Reduction: Modified phenoxy derivatives.
Scientific Research Applications
Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
- 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane
Uniqueness
Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is unique due to the presence of both a bromine atom and a boronate ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biological Activity
Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological properties. This article provides a detailed overview of its biological activity, including synthesis methods, chemical properties, and research findings.
Chemical Structure and Properties
The compound features a bromophenyl group and a boronate ester, which contribute to its reactivity and potential biological applications. The presence of the bromine atom allows for various substitution reactions, while the boronate group is crucial for cross-coupling reactions often used in drug development.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H22BBrO5 |
Molecular Weight | 373.07 g/mol |
CAS Number | 1218789-53-7 |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Bromination : Starting from phenol or its derivatives to introduce the bromine atom at the meta position.
- Borylation : Using bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.
- Esterification : Reacting the boronate ester with ethyl bromoacetate under basic conditions to yield the final product.
These steps can be optimized for yield and purity in an industrial setting by employing continuous flow reactors and automated purification systems .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance:
- A cell-based screen demonstrated that compounds with similar structures significantly inhibited the growth of various tissue-derived cancer cells while sparing normal cells .
- The mechanism involves induction of DNA damage through interstrand cross-linking facilitated by reactive intermediates formed during metabolic activation .
The biological activity is believed to be linked to the compound's ability to form reactive oxygen species (ROS) upon activation. This leads to DNA damage and subsequent apoptosis in cancer cells. The presence of electron-donating groups enhances this activity by stabilizing reactive intermediates .
Case Studies
- Study on DNA Cross-Linking :
Properties
IUPAC Name |
ethyl 2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BBrO5/c1-6-20-14(19)10-21-13-8-11(7-12(18)9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHRPAOKTKCCHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BBrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675276 | |
Record name | Ethyl [3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-53-7 | |
Record name | Ethyl 2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl [3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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